2-Propyl-4-chloro-3-methyl-pyridine
Description
2-Propyl-4-chloro-3-methyl-pyridine is a substituted pyridine derivative characterized by a chlorine atom at the 4-position, a methyl group at the 3-position, and a propyl chain at the 2-position. This compound belongs to a class of heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and material science. Its structural features influence reactivity, solubility, and biological activity, making it a subject of interest in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-propylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-3-4-9-7(2)8(10)5-6-11-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
JGIOWRLADFKILT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares 2-Propyl-4-chloro-3-methyl-pyridine with four structurally related compounds from the evidence:
*Calculated based on atomic masses.
Key Observations from Comparative Analysis
Substituent Effects on Reactivity: The propyl group in 2-Propyl-4-chloro-3-methyl-pyridine likely increases lipophilicity compared to smaller substituents (e.g., methyl or halogens). This property is critical in drug design for membrane permeability .
Thermal Stability: Compounds with extended aromatic systems (e.g., 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine) show higher melting points (268–287°C), attributed to strong π-π stacking and hydrogen bonding . In contrast, simpler derivatives like 2-Propyl-4-chloro-3-methyl-pyridine may have lower thermal stability.
Spectroscopic Signatures :
- 1H NMR shifts for methyl groups in analogous compounds (e.g., δ 2.3–2.5 ppm for 3-CH3) align with expectations for 2-Propyl-4-chloro-3-methyl-pyridine. Chlorine and bulky substituents deshield adjacent protons, causing upfield or downfield shifts depending on electronic effects .
Synthetic Yields :
- Pyridine derivatives with electron-withdrawing groups (e.g., Cl, I) often achieve moderate yields (67–81%) due to steric hindrance and competing side reactions . The propyl chain in the target compound may further complicate synthesis by introducing steric bulk.
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